molecular formula C15H15N3O4 B2890259 Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2034550-96-2

Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2890259
CAS No.: 2034550-96-2
M. Wt: 301.302
InChI Key: ZGJQGIBPTBWANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzoate ester

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is unique due to the combination of its structural features, including the oxadiazole ring, pyrrolidine ring, and benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(8-18)13-16-9-22-17-13/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJQGIBPTBWANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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